Cas no 851403-27-5 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide)

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide
- F0611-0098
- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
- HMS2248G17
- 851403-27-5
- CHEMBL1458031
- CCG-28182
- AB00669286-01
- SMR000016187
- AKOS024586944
- MLS000101562
-
- インチ: 1S/C19H26N2O2/c1-12-8-15-10-14(18(23)21-16(15)9-13(12)2)6-7-20-17(22)11-19(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,20,22)(H,21,23)
- InChIKey: CFZGIPWOSDXIIC-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)(C)C)NCCC1C(NC2C=C(C)C(C)=CC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 314.199428076g/mol
- どういたいしつりょう: 314.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 58.2Ų
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0098-10mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-3mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-2mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-25mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-15mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-10μmol |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-40mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-20μmol |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-1mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0098-30mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
851403-27-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamideに関する追加情報
Introduction to N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide (CAS No. 851403-27-5)
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 851403-27-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug development.
The molecular structure of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide is characterized by a quinoline core, which is a well-known scaffold in the design of bioactive molecules. Quinoline derivatives have been extensively explored for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. The presence of a dimethylbutanamide side chain further enhances the compound's complexity and suggests possible interactions with biological targets that could be exploited for therapeutic benefit.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide and its potential targets. These studies have highlighted the compound's ability to bind to specific proteins and enzymes involved in critical cellular pathways. For instance, preliminary data suggest that this molecule may interact with kinases and transcription factors, which are often dysregulated in various diseases.
In the realm of drug discovery, the synthesis and optimization of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide have been driven by the desire to identify more potent and selective inhibitors. The dimethyl substitution on the butanamide group is particularly noteworthy, as it can influence both the solubility and binding affinity of the compound. By modifying this moiety, chemists aim to fine-tune the pharmacokinetic properties of the molecule while maintaining its biological activity.
The quinoline ring system in N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide also offers opportunities for further functionalization. Researchers have been exploring various strategies to derivatize this core structure, including the introduction of additional substituents that could enhance its interaction with biological targets. These modifications are often guided by high-throughput screening assays and structure-based drug design approaches.
One of the most exciting aspects of N-2-(6,7-dimethyl-2-oxyo1), 2-dihydroquinolin-, 31)-yl)ethy! ethyl--dimethyi! butanamide is its potential application in treating neurodegenerative disorders. Quinoline derivatives have shown promise in preclinical studies as modulators of neural pathways associated with conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of atoms in this compound may allow it to interact with neurotransmitter receptors and ion channels, thereby influencing neuronal function.
Another area where this compound has shown promise is in antiviral research. The ability of quinoline-based molecules to inhibit viral replication has been well documented. N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275) is structurally related to our target molecule and has been studied for its antiviral properties. While direct comparisons are limited due to differences in chemical structure, the presence of a similar quinoline core suggests that N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine may share some biological activities with our compound.
The synthesis of N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including condensation reactions and cyclization processes, to construct the desired molecular framework. The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been crucial in confirming the structural integrity of the synthesized compound.
Once synthesized, N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275) undergoes rigorous testing to evaluate its biological activity. These tests include assays for cytotoxicity, genotoxicity, and pharmacokinetic properties. The results from these studies help determine whether the compound is suitable for further development into a therapeutic agent.
In conclusion,N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275)is an intriguing molecule with potential applications in pharmaceutical research.Nevertheless,further studies are needed to fully understand its biological activity and therapeutic potential
851403-27-5 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide) 関連製品
- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)
- 5275-69-4(Ethanone,1-(5-nitro-2-furanyl)-)
- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)
- 4665-58-1(2-Nitratoethylamine nitrate)
- 173401-47-3(Norbiotinamine)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])




